molecular formula C10H14N2Si B2650551 6-((Trimethylsilyl)ethynyl)pyridin-3-amine CAS No. 868736-61-2

6-((Trimethylsilyl)ethynyl)pyridin-3-amine

Cat. No.: B2650551
CAS No.: 868736-61-2
M. Wt: 190.321
InChI Key: MZNISYXSXJNIGC-UHFFFAOYSA-N
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Description

6-((Trimethylsilyl)ethynyl)pyridin-3-amine is a chemical compound with the molecular formula C10H14N2Si It is a derivative of pyridine, featuring a trimethylsilyl group attached to an ethynyl moiety at the 6-position of the pyridine ring

Scientific Research Applications

6-((Trimethylsilyl)ethynyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of probes for studying biological systems.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((Trimethylsilyl)ethynyl)pyridin-3-amine typically involves the coupling of a trimethylsilylacetylene with a halogenated pyridine derivative. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-((Trimethylsilyl)ethynyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the ethynyl moiety.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups in place of the trimethylsilyl group.

Mechanism of Action

The mechanism of action of 6-((Trimethylsilyl)ethynyl)pyridin-3-amine depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The ethynyl moiety can participate in π-π interactions, while the amine group can form hydrogen bonds. These interactions can influence the compound’s reactivity and binding affinity in different contexts.

Comparison with Similar Compounds

Similar Compounds

  • 6-((Trimethylsilyl)ethynyl)pyridine
  • 3-((Trimethylsilyl)ethynyl)pyridine
  • 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine

Uniqueness

6-((Trimethylsilyl)ethynyl)pyridin-3-amine is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer specific reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.

Properties

IUPAC Name

6-(2-trimethylsilylethynyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2Si/c1-13(2,3)7-6-10-5-4-9(11)8-12-10/h4-5,8H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNISYXSXJNIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-amino-6-bromopyridine (Alfa Aesar, 1.0 g, 5.8 mmol), ethynyl trimethylsilane (1.7 mL, 17.3 mmol), CH3CN (3 mL), DMF (2 mL) and Et3N (2 mL) was treated with CuI (60 mg, 0.32 mmol) and (Ph3P)4Pd (114 mg, 0.10 mmol) and the mixture stirred at 45° C. for 1.5 h. More ethynyltrimethylsilane (1.7 mL, 17.3 mmol) was added to the reaction and the mixture was stirred for 2 h. The mixture was concentrated in vacuo and the residue partitioned between EtOAc and saturated aqueous NaHCO3 solution. The EtOAc phase was washed with brine, dried (MgSO4) and concentrated in vacuo. The crude product was purified by flash chromatography on SiO2 using 0-6% EtOAc/hexanes to give the title compound (0.75 g, 68%) as a brown solid. 1H NMR (DMSO-d6) δ 7.85 (s, 1H), 7.15 (d, 1H, J=8.1 Hz), 6.81 (d, 1H, J=8.1 Hz), 5.76 (s, 2H), 0.19 (s, 9H); MS (ESI+): m/z 191.20 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
CuI
Quantity
60 mg
Type
catalyst
Reaction Step Three
Quantity
114 mg
Type
catalyst
Reaction Step Three
Yield
68%

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